DAAO inhibitor-1

Description

Structure

3D Structure

Properties

IUPAC Name |

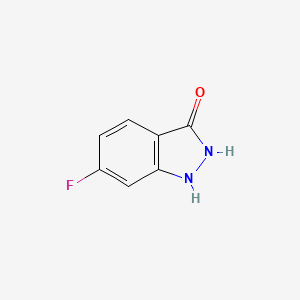

6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHAHZMJXVUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646275 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862274-39-3 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 1h Indazol 3 2h One and Its Derivatives

General Synthetic Routes to Indazole Scaffolds

The construction of the indazole core can be achieved through various synthetic strategies, which have been developed to provide efficient access to this important heterocyclic system. researchgate.net These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring and can be broadly categorized into several approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the synthesis of the indazole ring system. This approach typically involves the formation of a key bond to close the heterocyclic ring from a pre-functionalized aromatic precursor.

One notable method involves the intramolecular cyclization of picrylhydrazones into indazole derivatives. This reaction has been systematically studied to optimize conditions and understand the reaction mechanism. rsc.org Another approach is the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes . thieme-connect.com This method proceeds through an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift. thieme-connect.com

Recent advancements include the development of an electrochemical synthesis of 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling reaction. This transition metal-free electrochemical cyclization utilizes commercially available ammonia (B1221849) as the nitrogen source and offers a broad substrate scope. rsc.org Furthermore, a concise and improved route to fluorinated indazoles has been developed that employs an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization . acs.org

The table below summarizes various intramolecular cyclization methods for the synthesis of indazole scaffolds.

| Cyclization Method | Key Features | Starting Materials |

| Picrylhydrazone Cyclization rsc.org | Systematic study of reaction conditions and mechanism. | Picrylhydrazones |

| Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes thieme-connect.com | Proceeds via intramolecular azacupration and a 1,2-hydride shift. | 2-Alkynylazobenzenes |

| Electrochemical N(sp²)–H/N(sp³)–H Coupling rsc.org | Transition metal-free, uses ammonia as nitrogen source. | Not specified |

| Copper-Catalyzed Intramolecular Ullmann Cyclization acs.org | Part of a multi-step synthesis for fluorinated indazoles. | Hydrazones from o-haloaryl aldehydes/ketones |

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the indazole scaffold is no exception. These methods often involve the formation of key carbon-nitrogen or nitrogen-nitrogen bonds.

Rhodium(III)-catalyzed double C–H activation of aldehyde hydrazones provides a route for functionalized 1H-indazole synthesis. rsc.org This reaction proceeds through a cascade of C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. rsc.org Another strategy involves a rhodium/copper-catalyzed reaction between imidates and nitrosobenzenes to form 1H-indazole derivatives. nih.gov

Palladium catalysis is also widely employed. For instance, a series of indazole derivatives have been synthesized using Suzuki-Miyaura cross-coupling with a palladium catalyst from readily available starting materials. rsc.org This methodology has been utilized in a two-step sequence of Suzuki cross-coupling/deprotection/N-arylation to produce 1,3-diarylsubstituted indazoles. nih.gov

The following table provides an overview of selected metal-catalyzed reactions for indazole synthesis.

| Metal Catalyst | Reaction Type | Key Features | Starting Materials |

| Rhodium(III) rsc.org | Double C–H activation | C–H/C–H cross-coupling of aldehyde phenylhydrazones. | Aldehyde phenylhydrazones |

| Rhodium/Copper nih.gov | C–H activation/annulation | Reaction of imidates with nitrosobenzenes. | Imidates, nitrosobenzenes |

| Palladium rsc.orgnih.gov | Suzuki-Miyaura cross-coupling | Versatile for introducing aryl groups at C3 and N1 positions. | 3-Iodoindazoles, arylboronic acids |

One-Pot Synthesis Methodologies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single flask without isolating intermediates.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed, providing moderate to good yields. mdpi.com Another example is the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which offers a direct one-step route to 1-alkylindazoles via an aryne annulation. nih.gov This can be performed as a one-pot NCS-chlorination/aryne annulation or Ac₂O-acylation/deprotection/aromatization protocol. nih.gov

Furthermore, a one-pot azo coupling/SOCl₂-mediated intramolecular cyclization protocol has been reported for the synthesis of 5-hydroxy 2H-indazoles from 3-hydroxybenzyl alcohols and diazonium salts. oup.com This process is notable for being free of transition metals and not requiring protection of the hydroxy group. oup.com

Specific Synthesis of 6-Fluoro-1H-indazol-3(2H)-one and Related Fluorinated Indazoles

The introduction of fluorine into drug molecules can significantly enhance their metabolic stability and lipophilicity. organic-chemistry.org Consequently, the synthesis of fluorinated indazoles is of particular interest.

A specific synthesis of 3-(1-Acetyl-4-piperidinyl)-6-fluoro-1H-indazole involves the heating of 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine hydrazone with potassium carbonate in dimethylformamide. prepchem.com The synthesis of 6-fluoro-1H-indazole-3-carbaldehyde has also been a subject of study, with improved methods for intramolecular cyclization being developed. researchgate.net

An ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-tetrafluorophenyl-1,2,4-oxadiazoles with hydrazine has been used to obtain a series of 6-substituted fluorinated indazoles. researchgate.net This reaction proceeds under mild conditions in high yield. researchgate.net Direct fluorination of 2H-indazoles at the C-3 position has been achieved using N-fluorobenzenesulfonimide (NFSI) in water, which is an environmentally friendly method. organic-chemistry.org

A novel three-component reaction for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives has been reported, involving enaminones, 3-aminoindazoles, and Selectfluor. nih.govacs.org This metal- and additive-free annulation provides a straightforward route to these complex fluorinated heterocycles. nih.govacs.org

Strategies for Functionalization at the 3-Position of the Indazole Ring

The C3-position of the indazole ring is a common site for functionalization to modulate the biological activity of indazole-based compounds. A variety of methods have been developed to introduce diverse substituents at this position.

Halogenation at the C3-position, particularly iodination and bromination, is a useful strategy as the resulting 3-haloindazoles are versatile intermediates for further modifications, such as metal-catalyzed cross-coupling reactions. chim.it For instance, 1H-indazole can be iodinated at the C3 position without protecting the N-H group, and the subsequent Suzuki-Miyaura cross-coupling requires N-H protection. mdpi.com

Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been reported for the synthesis of various fused indazole scaffolds. researchgate.net Additionally, the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by a ferrocene-based divalent palladium complex, has been shown to be an effective method for C3-arylation. mdpi.com

Synthetic Approaches for N-Alkylated Indazoles

N-alkylation of the indazole scaffold can lead to two regioisomers, the N1- and N2-alkylated products. The regioselectivity of this reaction is influenced by factors such as the substituents on the indazole ring and the nature of the alkylating agent. beilstein-journals.org

General approaches to N-substituted indazoles involve either incorporating the substituent before indazole ring formation or alkylating the pre-formed indazole. beilstein-journals.org The use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective synthesis of N1-substituted indazoles. beilstein-journals.org

A recently developed methodology for the selective synthesis of N1-alkyl indazoles involves a two-step, single-purification process that is highly selective and scalable, with no detectable N2-alkyl products. rsc.orgrsc.orgnih.gov This procedure is believed to be under thermodynamic control. rsc.orgrsc.orgnih.gov The reaction of indazoles with α-halo esters, ketones, amides, and bromoacetonitrile (B46782) has been shown to provide good to excellent yields of the desired N1-alkylated products. acs.org

Biological Activities and Pharmacological Profiles of 6 Fluoro 1h Indazol 3 2h One Derivatives

Anticancer and Antiproliferative Activities

The indazole nucleus is a core component of several approved anticancer drugs, and derivatives of 6-fluoro-1H-indazol-3(2H)-one have demonstrated significant potential in oncology research. nih.govtaylorandfrancis.com These compounds exert their effects through various mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and modulation of key cellular processes.

Inhibition of Specific Cancer Cell Lines

Derivatives of 6-fluoro-1H-indazole have shown potent growth-inhibitory activity against a variety of human cancer cell lines. The specific substitutions on the indazole ring play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their antiproliferative activity against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One notable compound, 6o, demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govacs.org This compound also showed favorable selectivity, as it was significantly less cytotoxic to normal human embryonic kidney cells (HEK-293), with an IC50 value of 33.2 µM. nih.gov

In another study, a series of 6-substituted aminoindazole derivatives were synthesized and tested. taylorandfrancis.com Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , which features a fluorinated benzyl (B1604629) group, exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM. taylorandfrancis.com Other N-aromatic substituted 6-aminoindazole derivatives also showed considerable cytotoxicity against lung cancer (A549) and gastric cancer (SNU-638) cell lines, with IC50 values ranging from 0.7 to 10 µM. taylorandfrancis.com

The table below summarizes the inhibitory activities of selected 6-fluoro-1H-indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 nih.govacs.org |

| 6o | A549 | Lung Cancer | >20 nih.gov |

| 6o | PC-3 | Prostate Cancer | >20 nih.gov |

| 6o | Hep-G2 | Hepatoma | >20 nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Colorectal Cancer | 0.4 taylorandfrancis.com |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 nih.gov |

| Compound 39 | MDA-MB-231 | Breast Cancer | 1.7 taylorandfrancis.com |

| Compound 39 | A549 | Lung Cancer | 2.8 taylorandfrancis.com |

| Compound 39 | SNU-638 | Gastric Cancer | 1.8 taylorandfrancis.com |

Apoptosis Induction Mechanisms

A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through multiple signaling pathways.

Studies on compound 6o in K562 leukemia cells revealed that it induces apoptosis in a dose-dependent manner. nih.gov Flow cytometry analysis showed that treatment with 10, 12, and 14 µM of compound 6o for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. nih.gov The mechanism involves the modulation of the Bcl-2 family of proteins; compound 6o was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, this compound was shown to up-regulate the expression of the tumor suppressor protein p53 and reduce the expression of its negative regulator, MDM2, thereby disrupting the p53/MDM2 pathway and promoting apoptosis. nih.gov

Similarly, another indazole derivative, compound 2f, was found to promote apoptosis in 4T1 breast cancer cells. frontiersin.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, indicating activation of the mitochondrial apoptotic pathway. frontiersin.org

Cell Cycle Modulation

In addition to inducing apoptosis, 6-fluoro-1H-indazole derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. By arresting cells at specific checkpoints, these compounds prevent them from dividing and multiplying.

Compound 6o was found to affect the cell cycle distribution in K562 cells. nih.gov Treatment with the compound for 24 hours led to an increase in the proportion of cells in the G0/G1 phase, from 29.4% in the control group to 41.1% at the highest concentration tested, with a corresponding decrease in the S phase population. nih.gov This indicates that compound 6o exerts its antitumor properties by causing a G0/G1 cell cycle arrest. nih.gov

In a different study, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was shown to suppress the growth of HCT116 colorectal cancer cells by inducing cell cycle arrest at the G2/M phase. taylorandfrancis.com

Multi-targeted Mechanisms of Action

The indazole scaffold is a recognized pharmacophore for kinase inhibitors, and many indazole-based drugs function by targeting multiple protein kinases involved in cancer progression. nih.govnih.govjmchemsci.complos.org These enzymes play critical roles in cell signaling pathways that regulate proliferation, angiogenesis, and metastasis. nih.gov

Derivatives of 1H-indazole have been developed as inhibitors of various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). taylorandfrancis.comnih.gov Marketed drugs like Pazopanib (B1684535) and Axitinib, which contain the indazole core, are multi-kinase inhibitors. nih.gov

Specifically, the 6-fluoro substitution on the indazole ring has been shown to be beneficial for activity. scielo.br In a series of 1H-indazol-3-amine derivatives designed as FGFR inhibitors, the presence of a fluorine atom at the 6-position resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2. scielo.br One such compound containing a 2,6-difluoro-3-methoxyphenyl group demonstrated potent enzymatic and antiproliferative activities, with IC50 values of <4.1 nM for FGFR1 and 2.0 nM for FGFR2. scielo.br

Studies on Drug Resistance Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. scielo.brresearchgate.net A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps that actively remove cytotoxic drugs from the cell, lowering their intracellular concentration and effectiveness. researchgate.net

Developing P-gp inhibitors to be co-administered with chemotherapy is a strategy to overcome MDR. scielo.br These inhibitors can work by competing with anticancer drugs for transport or by directly blocking the function of the P-gp pump. scielo.br While numerous P-gp inhibitors have been investigated, their clinical success has been limited by toxicity and adverse drug interactions. mdpi.comscielo.br Although the indazole scaffold is being explored for various anticancer properties, specific studies focusing on the ability of 6-Fluoro-1H-indazol-3(2H)-one derivatives to reverse P-gp-mediated multidrug resistance are not extensively documented in the available literature. The development of potent and safe P-gp inhibitors remains an important goal in cancer research.

Anti-inflammatory Activities

Indazole derivatives are recognized for their diverse biological activities, including anti-inflammatory properties. nih.gov The mechanisms underlying these effects often involve the inhibition of key enzymes and mediators in the inflammatory cascade.

Research has shown that indazole and its derivatives can exert significant anti-inflammatory action by inhibiting cyclooxygenase-2 (COX-2), a key enzyme responsible for the production of prostaglandins (B1171923) during inflammation. nih.gov In one study, various indazoles demonstrated a significant, concentration-dependent inhibitory action on COX-2, with IC50 values ranging from 12.32 to 23.42 µM. nih.gov

In addition to targeting COX-2, these compounds can also inhibit the production of pro-inflammatory cytokines. nih.gov Indazole derivatives have been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are crucial mediators in inflammatory conditions like rheumatoid arthritis. nih.gov The ability to inhibit these cytokines suggests that indazole derivatives could be valuable for treating various inflammatory diseases. nih.gov

Furthermore, some indazole-based compounds, specifically indazolinones, have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LOX). acs.org The 5-LOX enzyme is involved in the synthesis of leukotrienes, another important class of inflammatory mediators. This dual inhibition of both COX and LOX pathways could provide a broader spectrum of anti-inflammatory activity.

Antimicrobial and Antifungal Activities

The indazole scaffold is a component of various synthetic compounds that possess a wide range of pharmacological effects, including antibacterial and antifungal activities. nih.gov While specific studies focusing exclusively on 6-fluoro-1H-indazol-3(2H)-one derivatives are not extensively detailed in the available literature, the broader class of indazole-containing compounds has demonstrated notable antimicrobial efficacy. Similarly, related heterocyclic structures like 1,2,4-triazoles are integral to established antifungal drugs such as fluconazole (B54011) and itraconazole, highlighting the potential of such nitrogen-containing ring systems in combating microbial and fungal infections. ujmm.org.ua The antimicrobial and antifungal properties often depend on the specific substitutions on the indazole ring.

Table 1: Representative Antimicrobial and Antifungal Activity of Indazole and Related Heterocyclic Derivatives

| Compound Class | Organism(s) | Activity Type | Reference |

| Indazole Derivatives | Various Bacteria & Fungi | Antibacterial, Antifungal | nih.gov |

| 1,2,4-Triazole Derivatives | Staphylococcus aureus, Candida albicans | Antimicrobial, Antifungal | ujmm.org.ua |

| 1,3,4-Oxadiazole Derivatives | Various Bacteria & Fungi | Antimicrobial | mdpi.com |

Enzyme and Receptor Target Modulation

Derivatives of 6-fluoro-1H-indazole have been extensively investigated as modulators of various enzymes and receptors critical to cellular signaling and disease progression. The fluorine substitution often enhances metabolic stability and binding affinity to target proteins.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for various protein kinases, which are crucial regulators of cellular processes. nih.gov Consequently, many indazole derivatives have been developed as potent kinase inhibitors for therapeutic applications, particularly in oncology. rsc.org

Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 kinase is a key component of the innate immune system's signaling pathway. nih.gov A derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), has been identified as a highly potent and selective inhibitor of RIP2 kinase. nih.govacs.org This compound serves as a valuable pharmacological tool for studying the role of RIP2 in inflammatory diseases. acs.orgh1.co

Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Several 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors. One compound containing a 2,6-difluoro-3-methoxyphenyl residue showed potent activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov Another indazole derivative, compound 9u, was identified as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. mdpi.com Indazole-based compounds have been explored as EGFR inhibitors. A series of indenopyrazole derivatives, which share structural similarities, were evaluated for their inhibitory effects on EGFR tyrosine kinase. One such compound demonstrated an IC50 value of 17.58 µM. mdpi.com Other studies have identified 1,2,4-oxadiazole-based derivatives that act as EGFR inhibitors, with IC50 values against EGFR-positive cancer cell lines ranging from 8 to 13 µM. scienceopen.com

Pim Kinases: The Pim family of serine/threonine kinases is involved in signaling pathways that promote tumorigenesis. nih.gov Researchers have developed 3-(pyrazin-2-yl)-1H-indazole derivatives as potent, pan-Pim kinase inhibitors. nih.govsemanticscholar.org

Aurora Kinases: These enzymes are critical for cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. nih.gov Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through structural modifications, compounds with selectivity for different isoforms have been developed, including dual Aurora A/B inhibitors, Aurora B selective inhibitors, and Aurora A selective inhibitors. nih.gov For instance, one Aurora A kinase inhibitor demonstrated an IC50 of 42 nM. selleckchem.com

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

| GSK583 | RIP2 | Potent and Selective Inhibitor | nih.govacs.org |

| 1H-indazol-3-amine derivative | FGFR1 | < 4.1 nM | nih.gov |

| 1H-indazol-3-amine derivative | FGFR2 | 2.0 ± 0.8 nM | nih.gov |

| Indazole derivative 9u | FGFR1 | 3.3 nM | nih.gov |

| Indenopyrazole derivative 4 | EGFR | 17.58 µM | mdpi.com |

| Indazole-based compounds | Aurora A, B | Sub-micromolar range | nih.gov |

| Aurora kinase inhibitor III | Aurora A | 42 nM | selleckchem.com |

Cytochrome P450 enzymes are a superfamily of proteins involved in the metabolism of a wide variety of compounds, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Certain fluoro-indazole derivatives have been shown to interact with these enzymes. Specifically, 6-fluoro-1H-indazol-5-amine has been identified as a selective inhibitor of CYP1A2, an enzyme responsible for metabolizing numerous pharmaceuticals. smolecule.com In contrast, some fluoroquinolones, another class of fluorine-containing compounds, exhibited little to no inhibition of CYP1A2 activity. nih.gov

Calcium-release activated calcium (CRAC) channels are crucial for calcium signaling in various cell types, including immune cells like mast cells. nih.gov The influx of calcium through these channels controls mast cell functions, and their modulation represents a therapeutic target for inflammatory and autoimmune disorders. nih.gov Structure-activity relationship studies have led to the development of indazole-3-carboxamides as potent CRAC channel blockers. One derivative, compound 12d, was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50. nih.gov The specific regiochemistry of the 3-carboxamide group on the indazole scaffold was found to be critical for this activity. nih.gov

Serotonin (B10506) receptors are involved in a multitude of physiological and psychological processes, making them important targets for treating central nervous system disorders. Indazole derivatives have been designed as ligands for various serotonin receptor subtypes. In one study, a series of compounds with an indazole and piperazine (B1678402) scaffold were evaluated for their affinity to dopamine (B1211576) D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov The research indicated that the introduction of a fluorine atom into the phenyl ring of the derivatives had a significant and beneficial effect on the binding affinity for the 5-HT2A receptor. nih.gov

Table 3: Serotonin Receptor Binding Profile of Indazole Derivatives

| Compound Type | Target Receptor | Effect of Fluorine Substitution | Reference |

| Indazole-piperazine scaffold | 5-HT2A | Beneficially influences binding affinity | nih.gov |

| Indazole-piperazine scaffold | 5-HT1A | Varied effects on affinity | nih.gov |

Other Reported Pharmacological Activities

The versatile 6-fluoro-indazole scaffold has been incorporated into molecules with a range of other pharmacological activities. These include potential applications as:

Anti-inflammatory agents: Stemming from activities such as RIP2 kinase inhibition. nih.gov

Antitumor agents: A primary focus of research, with activity demonstrated through the inhibition of various kinases like FGFR, EGFR, and Aurora kinases. nih.gov

PD-1/PD-L1 Interaction Inhibitors: A novel series of 4-phenyl-1H-indazole derivatives were found to inhibit the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy, with one compound showing an IC50 of 189.6 nM. nih.gov

Agents for Neurological Disorders: The core structure is used as an intermediate in the synthesis of compounds for treating neurological disorders. chemimpex.com

Anti-HIV Activity

The indazole scaffold is recognized as a valuable pharmacophore in the development of antiviral agents. Various derivatives of indazole have been investigated for their potential to inhibit the replication of the human immunodeficiency virus (HIV). nih.govnih.gov The therapeutic potential of this class of compounds is attributed to their ability to interact with key viral enzymes and proteins. While the broader class of indazole derivatives has shown promise in anti-HIV research, specific studies detailing the anti-HIV activity of 6-Fluoro-1H-indazol-3(2H)-one derivatives are not extensively documented in publicly available research. The structural features of the 6-fluoro-indazole core, however, suggest that its derivatives could be viable candidates for future design and synthesis of novel anti-HIV agents.

Antiarrhythmic Activity

Derivatives of indazole have also been explored for their potential in managing cardiovascular disorders, including cardiac arrhythmias. nih.govnih.gov The mechanism of action for the antiarrhythmic effects of certain indazole-containing compounds involves the modulation of ion channels that are critical for maintaining normal cardiac rhythm. The core structure of indazole allows for substitutions that can be tailored to target specific cardiac ion channels. Although the general class of indazoles has been associated with antiarrhythmic properties, detailed pharmacological profiling of 6-Fluoro-1H-indazol-3(2H)-one derivatives for this specific activity is not widely reported in the scientific literature.

Anti-diabetes Activity

The management of diabetes mellitus is another therapeutic area where indazole derivatives have shown potential. Certain compounds containing the indazole moiety have been investigated for their ability to modulate blood glucose levels. nih.gov The potential anti-diabetic effects of these compounds may be mediated through various mechanisms, including the inhibition of enzymes involved in glucose metabolism. While the indazole nucleus is considered a promising starting point for the development of new anti-diabetic drugs, specific research focusing on the anti-diabetes activity of 6-Fluoro-1H-indazol-3(2H)-one derivatives is limited.

Anti-osteoporosis Activity

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue. Research into novel therapeutics for osteoporosis has explored a variety of chemical scaffolds. While some heterocyclic compounds are being investigated for their effects on bone metabolism, there is a lack of specific studies in the available literature that focus on the anti-osteoporosis activity of 6-Fluoro-1H-indazol-3(2H)-one derivatives.

Herbicidal Activity

In the field of agricultural science, derivatives of 6-fluoro-1H-indazole have been synthesized and evaluated for their herbicidal properties. A study focused on novel 6-indazolyl-2-picolinic acids identified several compounds with significant herbicidal effects. These derivatives act as synthetic auxins, a class of herbicides that mimic the effects of the plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.

One notable derivative, 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid, demonstrated excellent inhibitory activity against the root growth of Arabidopsis thaliana and several weed species. The research indicated that these 6-indazolyl-2-picolinic acids could induce the upregulation of genes associated with ethylene (B1197577) production and abscisic acid (ABA) production, suggesting a mode of action that causes rapid plant death.

The post-emergence herbicidal activity of these compounds was tested against a panel of common weeds. Many of the synthesized derivatives showed a high level of efficacy, particularly against broadleaf weeds. The data from these studies highlight the potential of 6-fluoro-1H-indazole derivatives as lead compounds for the development of new herbicides.

Herbicidal Activity of 6-Indazolyl-2-picolinic Acid Derivatives

| Compound Name | Target Weed | Application Rate (g/ha) | Efficacy |

|---|---|---|---|

| 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid | Amaranthus retroflexus | 250 | ~100% control |

| 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid | Chenopodium album | 250 | ~100% control |

| 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid | Brassica napus | 250 | Significant inhibition |

| 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid | Abutilon theophrasti | 250 | Significant inhibition |

Mechanistic Investigations into 6 Fluoro 1h Indazol 3 2h One Action

Target Identification and Validation

The biological targets of indazole derivatives are diverse, with a notable emphasis on protein kinases. nih.govrsc.org Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold and function as kinase inhibitors. rsc.orgrsc.org For instance, pazopanib (B1684535) is a multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases. mdpi.com The fibroblast growth factor receptor (FGFR) is another key target for indazole-based compounds. nih.govnih.gov

The introduction of a fluorine atom at the 6-position of the indazole ring can significantly influence the compound's target affinity and selectivity. nih.gov While specific targets for 6-Fluoro-1H-indazol-3(2H)-one have not been explicitly identified in the available literature, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. Computational tools, such as Swiss Target Prediction, have been used to predict potential targets for other indazole derivatives, often pointing towards tyrosine kinases. rsc.org

Furthermore, the indazolone core has been associated with anti-inflammatory and analgesic properties, suggesting potential interactions with enzymes such as cyclooxygenases (COX) or targets within the opioidergic system. nih.govacs.orgresearchgate.net

Table 1: Examples of Biological Targets for Indazole Derivatives

| Compound Class | Potential Targets | Therapeutic Area |

| Indazole Derivatives | Protein Kinases (e.g., VEGFR, PDGFR, FGFR) | Oncology |

| Indazolone Derivatives | Cyclooxygenases (COX), Opioid Receptors | Inflammation, Pain |

Note: This table is based on data for the broader class of indazole and indazolone derivatives and represents potential, not confirmed, targets for 6-Fluoro-1H-indazol-3(2H)-one.

Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors, DNA)

The molecular interactions of indazole derivatives with their biological targets are crucial for their therapeutic effects. In the context of kinase inhibition, these interactions typically occur within the ATP-binding pocket of the enzyme. The indazole ring can form key hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

For other indazole derivatives, molecular docking studies have been employed to elucidate their binding modes. nih.govresearchgate.net These computational analyses can predict the specific amino acid residues involved in the interaction and the binding affinity of the compound. For example, in silico studies of other heterocyclic compounds have predicted binding to the active sites of bacterial DNA gyrase and human topoisomerase IIα. nih.govmdpi.com

While specific molecular interaction studies for 6-Fluoro-1H-indazol-3(2H)-one are not available, it is anticipated that the indazolone core would be central to its binding, with the fluorine atom at the 6-position potentially forming halogen bonds or other electrostatic interactions that enhance binding affinity and selectivity.

Cellular Signaling Pathway Modulation

The interaction of indazole derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. As many indazole-based compounds are kinase inhibitors, they can significantly impact pathways that are often dysregulated in diseases like cancer. nih.gov

For example, inhibition of receptor tyrosine kinases such as VEGFR and FGFR can block downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. nih.govnih.gov Studies on other 3-amino-1H-indazole derivatives have shown that they can target the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival. nih.gov

Furthermore, treatment of cancer cell lines with certain indazole derivatives has been shown to induce apoptosis (programmed cell death). rsc.orgrsc.org This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgrsc.org Some indazole compounds have also been observed to increase the levels of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects. rsc.org

Table 2: Potential Cellular Effects of Indazole Derivatives

| Cellular Process | Signaling Pathway | Potential Outcome |

| Cell Proliferation | PI3K/AKT/mTOR, MAPK/ERK | Inhibition of cell growth |

| Apoptosis | Intrinsic and Extrinsic Pathways | Induction of cancer cell death |

| Angiogenesis | VEGFR Signaling | Inhibition of new blood vessel formation |

| Cell Migration and Invasion | MMPs, TIMPs | Reduction of metastasis |

Note: This table summarizes findings for various indazole derivatives and suggests potential cellular effects of 6-Fluoro-1H-indazol-3(2H)-one.

Correlation between In Silico Predictions and In Vitro/In Vivo Observations

The integration of in silico predictions with in vitro and in vivo experimental data is a powerful approach in drug discovery and development. mdpi.combiointerfaceresearch.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design and synthesis of new compounds with improved activity and selectivity. mdpi.com

For indazole derivatives, in silico studies have been used to predict their binding modes to target proteins, which can then be validated through experimental assays. nih.govresearchgate.net For example, the predicted binding affinity from docking studies can be correlated with the experimentally determined half-maximal inhibitory concentration (IC50) values from enzyme inhibition assays.

While no direct studies correlating in silico predictions with experimental observations for 6-Fluoro-1H-indazol-3(2H)-one have been found, the general principle holds true for this class of compounds. The predicted ability of a fluoroindazole derivative to bind to a specific kinase, for instance, would be expected to correlate with its observed inhibitory effect on that kinase in an in vitro assay and its ability to modulate the corresponding signaling pathway in a cell-based model.

Synthetic Transformations and Derivatization Chemistry of 6 Fluoro 1h Indazol 3 2h One

Functional Group Interconversions at Key Positions

The inherent functionalities of 6-fluoro-1H-indazol-3(2H)-one, namely the lactam moiety, the fluorine atom, and the reactive positions on the indazole ring, are amenable to a range of functional group interconversions. A primary transformation involves the conversion of the 3-oxo group into other functionalities. For instance, the tautomeric equilibrium between the keto and enol forms of the indazolone ring influences its reactivity.

A significant interconversion is the transformation of the 3-oxo group to a 3-amino functionality, yielding 6-fluoro-1H-indazol-3-amine. This conversion is a critical step in the synthesis of many biologically active indazole derivatives. The synthesis of 3-aminoindazoles can be achieved from corresponding 2-fluorobenzonitriles via reaction with hydrazine (B178648). This method provides an efficient route to this key intermediate, which can then undergo further derivatization.

Another important functional group interconversion is the transformation of the 3-oxo group into a leaving group, such as a halide or a triflate. This activation step is crucial for subsequent cross-coupling reactions at the C3 position. For example, treatment of the indazolone with a halogenating agent like phosphorus oxychloride can yield the corresponding 3-chloro-6-fluoro-1H-indazole. This transformation opens up avenues for introducing a wide range of substituents at this position.

| Starting Material | Reagents and Conditions | Product | Transformation |

| 6-Fluoro-1H-indazol-3(2H)-one | 1. Tautomerization to enol 2. Halogenating agent (e.g., POCl₃, SOCl₂) | 3-Chloro-6-fluoro-1H-indazole | Keto to Chloro |

| 2-Fluoro-5-bromobenzonitrile | Hydrazine hydrate (B1144303), reflux | 5-Bromo-1H-indazol-3-amine | Nitrile to Aminoindazole |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the 6-fluoro-1H-indazol-3(2H)-one scaffold, these reactions are typically performed after converting the 3-oxo group into a suitable leaving group, such as a halide (e.g., chloro, bromo, or iodo) or a triflate. The resulting 3-halo-6-fluoro-1H-indazole can then participate in various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds. In the context of 6-fluoro-1H-indazole derivatives, a 3-halo-6-fluoro-1H-indazole can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to afford 3-aryl, 3-heteroaryl, or 3-vinyl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-1H-indazole |

| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 7-Aryl-4-sulfonamido-1H-indazole |

Amination Reactions and Derivatives Synthesis

The synthesis of 3-amino-6-fluoro-1H-indazole is a key transformation that opens the door to a wide range of derivatives. This can be accomplished through the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate nih.gov. The resulting amino group at the C3 position is a versatile handle for further functionalization.

The primary amine at the C3 position can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to produce a diverse library of N-substituted derivatives. For example, reaction with acyl chlorides or anhydrides yields the corresponding amides, while treatment with sulfonyl chlorides provides sulfonamides. Furthermore, the amino group can be used as a nucleophile in substitution reactions to introduce various alkyl or aryl groups.

The synthesis of 1H-indazol-3-amine derivatives has been explored for their potential as Bcr-Abl inhibitors, highlighting the importance of this class of compounds in medicinal chemistry nih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Amino-6-fluoro-1H-indazole | Acyl chloride | 3-Acylamino-6-fluoro-1H-indazole | Acylation |

| 3-Amino-6-fluoro-1H-indazole | Sulfonyl chloride | 3-Sulfonamido-6-fluoro-1H-indazole | Sulfonylation |

| 3-Amino-6-fluoro-1H-indazole | Aldehyde/Ketone, reducing agent | 3-(Alkylamino)-6-fluoro-1H-indazole | Reductive Amination |

Alkylation and Arylation Strategies

Alkylation and arylation of the 6-fluoro-1H-indazol-3(2H)-one scaffold can occur at several positions, most notably at the N1 and N2 positions of the indazole ring, and directly on the carbon framework through C-H activation or cross-coupling reactions.

N-Alkylation and N-Arylation: The alkylation of indazoles often leads to a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging nih.govresearchgate.net. The outcome of the reaction is influenced by factors such as the nature of the substrate, the electrophile, the base, and the solvent. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be achieved under kinetic control wuxibiology.com. For 6-fluoro-1H-indazol-3(2H)-one, selective N-alkylation would provide access to a range of N-substituted derivatives.

C-Arylation: Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles. While the C3 position of 1H-indazoles is generally less reactive towards direct arylation compared to 2H-indazoles, methods have been developed to achieve this transformation. These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the C-H activation and subsequent coupling with an aryl halide nih.govnih.govresearchgate.net. For 6-fluoro-1H-indazol-3(2H)-one, direct arylation could potentially occur at the C4, C5, or C7 positions of the benzene (B151609) ring, depending on the directing effects of the existing substituents.

| Reaction Type | Reagents and Conditions | Product | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N1- and/or N2-alkyl-6-fluoro-1H-indazol-3(2H)-one | Regioselectivity is a key challenge |

| C-H Arylation | Aryl halide, Pd catalyst, Ligand, Base | Aryl-substituted 6-fluoro-1H-indazol-3(2H)-one | Atom-economical C-C bond formation |

Halogenation and Nitration at Specific Ring Positions

Halogenation: The introduction of halogen atoms onto the indazole ring provides valuable synthetic handles for further derivatization, particularly through cross-coupling reactions. The bromination of indazoles at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin under ultrasound-assisted conditions nih.gov. While the 3-position of 6-fluoro-1H-indazol-3(2H)-one is already functionalized, halogenation can be directed to other positions on the benzene ring, such as C4, C5, or C7. The regioselectivity of halogenation is influenced by the electronic and steric effects of the existing substituents. For instance, the synthesis of 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine highlights the feasibility of introducing a bromine atom onto the fluoro-substituted indazole core vulcanchem.com.

Nitration: Nitration of the indazole ring introduces a nitro group, which can be a precursor for an amino group or other functionalities. The nitration of 2H-indazoles at the C3 position has been reported using iron(III) nitrate (B79036) in the presence of TEMPO chim.it. For 6-fluoro-1H-indazol-3(2H)-one, nitration would be expected to occur on the benzene ring, with the position of substitution directed by the activating/deactivating properties of the existing groups. The synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been reported, indicating that the indazole ring can be nitrated nih.gov.

| Reaction | Reagent | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C3, C5, C7 |

| Iodination | N-Iodosuccinimide (NIS) | C3 |

| Nitration | Fe(NO₃)₃, TEMPO | C3 (for 2H-indazoles) |

| Nitration | HNO₃/H₂SO₄ | Benzene ring (e.g., C5, C7) |

Ring Opening Reactions

Ring opening of the indazole core is a less common transformation compared to substitutions and functional group interconversions. However, under certain conditions, the heterocyclic ring can be cleaved. For instance, the decarboxylation of some 1-arylindazole-3-carboxylic acids in boiling quinoline (B57606) has been shown to lead to ring fission, yielding N-arylanthranilonitriles. The propensity for ring opening is more pronounced when the 1-aryl substituent bears an electron-withdrawing group.

For 6-fluoro-1H-indazol-3(2H)-one, ring-opening reactions would likely require harsh conditions, such as strong acids or bases at elevated temperatures researchgate.net. The stability of the indazole ring makes such transformations challenging, and they are not typically the primary route for derivatization unless a specific rearrangement or fragmentation is desired.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-1H-indazol-3(2H)-one, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis often involves cyclization of fluorinated precursors. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C can facilitate condensation reactions, as demonstrated in analogous indazole derivatives . Fluorination can be achieved via nucleophilic substitution using KF or electrophilic agents like Selectfluor. Yield optimization requires solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions .

Q. How can the structure of 6-Fluoro-1H-indazol-3(2H)-one be validated post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Validate hydrogen bonding and tautomeric forms via ORTEP-3 molecular graphics . Complement with H/C NMR to confirm fluorine coupling patterns and F NMR to verify substitution sites. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What are the recommended storage conditions to ensure the stability of 6-Fluoro-1H-indazol-3(2H)-one?

- Methodology : Store at 2–8°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and moisture absorption. Conduct accelerated stability studies using HPLC to monitor purity under varying pH, temperature, and humidity. Degradation products can be identified via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of 6-Fluoro-1H-indazol-3(2H)-one derivatives?

- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at C-4, alkylation at N-2). Test inhibitory activity against kinases (e.g., Aurora B, FLT3) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Correlate electronic (Hammett constants) and steric parameters (molecular volume) with IC values .

Q. How can contradictory crystallographic and spectroscopic data be resolved for 6-Fluoro-1H-indazol-3(2H)-one derivatives?

- Methodology : Re-examine diffraction data using SHELXL for hydrogen atom placement and disorder modeling . Validate tautomeric forms via variable-temperature NMR to detect dynamic equilibria. Employ density functional theory (DFT) to compare calculated vs. experimental H NMR chemical shifts. Cross-validate with IR spectroscopy for carbonyl stretching frequencies .

Q. What strategies are effective in identifying biological targets for 6-Fluoro-1H-indazol-3(2H)-one in complex cellular systems?

- Methodology : Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) coupled with LC-MS/MS for target identification. Validate hits via surface plasmon resonance (SPR) for binding kinetics. Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm functional relevance in pathways like apoptosis or cell cycle regulation .

Q. How can transition metal-free cascade reactions be applied to synthesize complex indazolone scaffolds?

- Methodology : Adapt methodologies from isoquinolinone synthesis using t-BuOK as a base in THF or toluene. Optimize solvent polarity to favor cyclization over polymerization. Monitor intermediates via in-situ FTIR or GC-MS. Apply this to generate fused indazolone derivatives with potential bioactivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.